molecular formula C8H12O3 B15317970 Methyl 3-(2-oxoethyl)cyclobutane-1-carboxylate

Methyl 3-(2-oxoethyl)cyclobutane-1-carboxylate

Cat. No.: B15317970
M. Wt: 156.18 g/mol
InChI Key: VAZGVQLVPLSTPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(2-oxoethyl)cyclobutane-1-carboxylate is a compound belonging to the cyclobutane ester family It is characterized by its unique structure, which includes a cyclobutane ring substituted with a methyl ester and an oxoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(2-oxoethyl)cyclobutane-1-carboxylate is typically synthesized through an aldol condensation reaction between cyclobutanone and methyl acetoacetate. The reaction conditions often involve the use of a base catalyst, such as sodium hydroxide, in an aqueous or alcoholic medium. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the carbonyl group of cyclobutanone, followed by dehydration to yield the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the product. The use of automated systems also minimizes human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(2-oxoethyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base catalyst.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Amides or thioesters.

Scientific Research Applications

Methyl 3-(2-oxoethyl)cyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It serves as a building block for the production of various fine chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(2-oxoethyl)cyclobutane-1-carboxylate depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form more complex structures. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary depending on the derivative and its intended use.

Comparison with Similar Compounds

Methyl 3-(2-oxoethyl)cyclobutane-1-carboxylate can be compared with other cyclobutane esters, such as:

    Methyl 3-oxocyclobutanecarboxylate: Similar in structure but lacks the oxoethyl group, leading to different reactivity and applications.

    Ethyl 3-(2-oxoethyl)cyclobutane-1-carboxylate: The ethyl ester variant, which may have different solubility and reactivity properties.

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

methyl 3-(2-oxoethyl)cyclobutane-1-carboxylate

InChI

InChI=1S/C8H12O3/c1-11-8(10)7-4-6(5-7)2-3-9/h3,6-7H,2,4-5H2,1H3

InChI Key

VAZGVQLVPLSTPX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(C1)CC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.